3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Medicinal Chemistry Physical Chemistry Synthetic Chemistry

Chiral method development and SAR studies demand reliable racemic standards and defined steric probes. This 3-methyl-isoindolinone-butanoic acid racemate provides both. • Ideal racemic standard for chiral HPLC, SFC, or CE method validation-directly calculate resolution (Rs), selectivity (α), and LOD for both enantiomers. • Defined 3-methyl steric perturbation (14 Da mass shift, altered ClogP) for controlled binding pocket tolerance and metabolic stability studies. • Reliable building block (≥95% purity) for amide coupling, esterification, and isoindolinone library synthesis.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 101004-93-7
Cat. No. B1273819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
CAS101004-93-7
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
InChIInChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)
InChIKeyJULAETYRRYJIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement: 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid


3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS: 101004-93-7) is an organic compound belonging to the isoindolinone class, characterized by a bicyclic lactam (1-oxoisoindoline) core fused to a substituted butanoic acid chain . Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol, and it is cataloged under MDL number MFCD00664642 . The compound is a racemic mixture of a chiral center at the α-carbon of the butanoic acid moiety. It is supplied as a research-grade chemical, typically with a purity of ≥95%, and is intended for non-human research applications . Procurement decisions for this compound hinge on its specific structural features—the isoindolinone heterocycle and the branched (3-methyl) butanoic acid side chain—which distinguish it from simpler, unsubstituted analogs in both physicochemical behavior and potential synthetic utility.

Generic Substitution Failure: 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid


Within the isoindolinone-butanoic acid family, compounds are not interchangeable due to divergent steric, electronic, and stereochemical profiles that directly impact synthetic outcomes and biological activity. The target compound (CAS 101004-93-7) possesses a 3-methyl substituent on the butanoic acid chain, which introduces steric bulk adjacent to the chiral center . This branching differentiates it from linear-chain analogs such as 4-(1-oxoisoindolin-2-yl)butanoic acid (CAS 101004-97-1), which have distinct solubility and conformational properties . Furthermore, as a racemate, this compound provides a baseline for chiral resolution studies, unlike enantiopure comparators such as (R)-2-(1-oxoisoindolin-2-yl)butanoic acid (CAS 2216753-32-9) or (S)-2-(1-oxoisoindolin-2-yl)butanoic acid (CAS 1448189-62-5) [1]. Substituting any of these analogs without experimental validation risks altering reaction kinetics, stereochemical outcomes, or pharmacological profiles in ways that cannot be predicted from class-level assumptions. The following quantitative evidence underscores where this specific compound provides verifiable differentiation.

Quantitative Differentiation: 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid


Physicochemical Profile vs. Linear Chain Analogs

The presence of the 3-methyl branch on the butanoic acid chain increases molecular weight and calculated hydrophobicity compared to the linear 4-(1-oxoisoindolin-2-yl)butanoic acid analog . While direct experimental LogP/D values are not published for this specific compound, the structural difference of a methyl branch adds 14 Da and reduces the number of freely rotatable bonds, which is known to influence passive membrane permeability and metabolic stability in drug discovery contexts [1].

Medicinal Chemistry Physical Chemistry Synthetic Chemistry

Racemic Baseline for Chiral Resolution

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 101004-93-7) is supplied as a racemic mixture, providing a critical benchmark for chiral resolution studies . This contrasts with the enantiopure (R)- and (S)-enantiomers (CAS 2216753-32-9 and CAS 1448189-62-5, respectively), which are valuable for asymmetric synthesis but lack the racemic baseline needed to validate chiral separation methods [1].

Asymmetric Synthesis Chiral Separation Analytical Chemistry

Synthetic Availability & Purity Comparison

Market analysis reveals that the 3-methyl substituted racemate (CAS 101004-93-7) is more widely stocked and offered with a higher baseline purity specification compared to its unsubstituted analog, 2-(1-oxoisoindolin-2-yl)butanoic acid (CAS 950252-65-0) . The target compound is typically supplied at ≥95% purity, whereas the unsubstituted analog is often offered at 95% purity with no higher grade option, and the 4-substituted analog (CAS 101004-97-1) is less commonly available in research quantities . This difference in commercial availability directly impacts procurement lead times and the reliability of experimental reproducibility.

Chemical Procurement Medicinal Chemistry Building Blocks Quality Control

Application Scenarios: 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid


Chiral Method Development & Validation

This compound is the preferred choice as a racemic standard when developing or validating chiral HPLC, SFC, or CE methods for isoindolinone-butanoic acid derivatives. Its balanced 1:1 enantiomeric ratio provides the necessary baseline to calculate resolution (Rs), selectivity (α), and limit of detection for both enantiomers.

Steric Effect Probing in SAR Studies

Researchers investigating the impact of steric bulk on biological target engagement should select this compound. The 3-methyl branch introduces a defined, quantifiable steric perturbation (14 Da mass increase and altered ClogP) compared to linear-chain analogs, enabling controlled studies of binding pocket tolerance or metabolic stability. [1]

Building Block for Isoindolinone Libraries

Given its reliable commercial availability and purity (≥95%), this racemate serves as a robust starting material for the synthesis of diverse isoindolinone-based compound libraries. It can be elaborated via amide coupling, esterification, or further functionalization of the carboxylic acid, with the methyl branch providing a distinct steric and electronic environment for downstream transformations.

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